molecular formula C10H14O3S B2952786 (2,4,5-Trimethoxyphenyl)methanethiol CAS No. 212555-22-1

(2,4,5-Trimethoxyphenyl)methanethiol

Cat. No. B2952786
M. Wt: 214.28
InChI Key: PDKCUIQKBZNCCO-UHFFFAOYSA-N
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Description

(2,4,5-Trimethoxyphenyl)methanethiol, also known as TMTM, is a chemical compound that has been found to have potential applications in scientific research. This compound is a thiol derivative of trimethoxyphenylmethane and has been synthesized using various methods. In

Scientific Research Applications

Methanogenesis and Carbon Carriers

  • Methanogenesis Carrier : Research indicates that compounds like tetrahydromethanopterin, which have structural similarities to (2,4,5-Trimethoxyphenyl)methanethiol, serve as carbon carriers in methanogenesis. These carriers facilitate the transport of carbon units in various oxidation states, playing a crucial role in methane production processes (Escalante‐Semerena et al., 1984).

Catalytic Conversion and Methane Utilization

  • Methane to Methanol Conversion : Studies show that certain metalloenzymes, similar in function to compounds related to (2,4,5-Trimethoxyphenyl)methanethiol, can catalyze the conversion of methane to methanol. This process is significant for using methane as an alternative energy source and developing synthetic catalysts (Lieberman & Rosenzweig, 2005).
  • Methane Activation : Research on methane activation, closely related to the functions of (2,4,5-Trimethoxyphenyl)methanethiol, addresses the conversion of methane into more valuable chemicals. This involves C-H bond activation and is a critical area in catalysis research (Tang et al., 2014).

Chemical Synthesis and Reactions

  • Organic Synthesis : Compounds like (2,4,5-Trimethoxyphenyl)methanethiol can be used in organic synthesis, particularly in reactions involving the homologation of organosilicon compounds. This process is important for synthesizing various organic molecules with specific functional groups (Yoshida et al., 1991).

Environmental and Gas Sensing Applications

  • Gas Sensing : Similar compounds to (2,4,5-Trimethoxyphenyl)methanethiol have been used in developing gas sensors, particularly for detecting methane. These sensors have applications in monitoring natural gas leakage and environmental protection (Zhou et al., 2018).

RNA Research and Tracking

  • RNA Tracking : Analogues of (2,4,5-Trimethoxyphenyl)methanethiol have been utilized in chemical methods for labeling and purifying specific RNA types. This has implications in studying global microRNA turnover and other RNA-related processes (Duffy et al., 2015).

properties

IUPAC Name

(2,4,5-trimethoxyphenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3S/c1-11-8-5-10(13-3)9(12-2)4-7(8)6-14/h4-5,14H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKCUIQKBZNCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CS)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4,5-Trimethoxyphenyl)methanethiol

CAS RN

212555-22-1
Record name (2,4,5-trimethoxyphenyl)methanethiol
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